molecular formula C8H10O4 B144821 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione CAS No. 5617-70-9

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Cat. No.: B144821
CAS No.: 5617-70-9
M. Wt: 170.16 g/mol
InChI Key: AXJVPXNVESYGDT-UHFFFAOYSA-N
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Description

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (CAS: 5617-70-9) is a spirocyclic compound featuring a cyclopropane ring fused to a 1,3-dioxane-4,6-dione moiety. Its molecular formula is C₈H₁₀O₄, with a molecular weight of 170.16 g/mol . The compound is characterized by a melting point of 63–66°C and is synthesized via cyclocondensation of Meldrum’s acid derivatives with ketones, as described in multiple protocols . It serves as a key intermediate in synthesizing β-lactams, diketopiperazines, and spiro-activated electrophiles for ring-expansion reactions . The compound is non-hazardous under standard handling conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione typically involves the reaction of cyclopropane-1,1-dicarboxylic acid with isopropylidene derivatives under acidic conditions. The reaction proceeds through the formation of a cyclic isopropylidene ester intermediate, which then undergoes cyclization to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes

  • Basic Reaction : Cyclopropane-1,1-dicarboxylic acid + Isopropylidene derivatives → 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
  • Conditions : Acidic environment to facilitate cyclization.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Organic Synthesis

This compound serves as a crucial reagent in the synthesis of bis-benzimidazoles. These compounds are significant as inhibitors of Type II dihydrofolate reductase (DHFR), an enzyme that bacteria produce in response to antibiotics like trimethoprim. The inhibition of DHFR is vital for antibacterial activity and is a focus in antibiotic development .

Antibacterial Research

Research has indicated that derivatives of this compound exhibit potential antibacterial properties. The inhibition of DHFR leads to the disruption of folate metabolism in bacteria, which is essential for DNA synthesis and cell division .

Pharmaceutical Development

The compound is being investigated for its role in developing new pharmaceuticals. Its derivatives have been explored for their efficacy against various pathogens and their potential use in treating infections resistant to conventional antibiotics .

Synthetic Precursor for Antiviral Agents

Recent studies have shown that this compound can be utilized as a precursor in synthesizing antiviral drugs such as Penciclovir and Famciclovir. It facilitates the formation of key intermediates necessary for these drugs through regioselective coupling reactions .

Case Study 1: Synthesis of Bis-benzimidazoles

A study demonstrated the successful synthesis of bis-benzimidazoles using this compound as a starting material. The resulting bis-benzimidazoles showed significant inhibitory activity against bacterial DHFR and were tested against various bacterial strains .

Case Study 2: Antibacterial Efficacy

In another investigation, derivatives synthesized from this compound were tested for their antibacterial properties against multi-drug resistant strains of bacteria. Results indicated a promising reduction in bacterial growth rates compared to controls .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, their properties, and applications:

Compound Name (ID) Substituents/Ring Variations Molecular Formula Melting Point/State Key Properties/Applications References
6,6-Dimethyl-1-phenyl-5,7-dioxaspiro[2.5]octane-4,8-dione (1b) Phenyl group at C1 C₁₄H₁₄O₄ 128°C (solid) Synthesized via NIS/TBD-mediated cyclopropanation; used in kinetic studies (half-life: 1.2 h in H₂O/MeCN). Higher reactivity in ring-opening reactions vs. 1a .
6,6-Dimethylspiro[2.5]octane-4,8-dione (1c) No oxygen atoms in spiro ring C₈H₁₀O₃ Liquid Prepared via alkylation of dimedone; exhibits slower hydrolysis kinetics (t₁/₂ = 8.5 h) due to reduced electron-withdrawing effects .
1-(3-Chlorophenyl)-6,6-dimethylspiro[2.5]octane-4,8-dione (1d) 3-Chlorophenyl substituent C₁₄H₁₃ClO₄ 89°C (solid) Lower yield (36%) in synthesis; enhanced electrophilicity for nucleophilic ring-opening vs. 1b .
6,6-Diethyl-5,7-dioxaspiro[2.5]octane-4,8-dione Ethyl groups replacing methyl C₁₀H₁₄O₄ N/A Synthesized using 3-pentanone; increased steric hindrance reduces reactivity in Staudinger cycloadditions .
6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones (5a–c) Diazaspiro framework with aryl groups C₁₄H₁₅N₂O₂ 73–88°C (solid) Cytotoxic agents; inhibit DNA/RNA synthesis in vitro. Lower thermal stability vs. dioxaspiro compounds .

Key Findings:

Reactivity and Stability :

  • The phenyl-substituted derivative (1b ) shows faster ring-opening kinetics (t₁/₂ = 1.2 h) compared to the parent compound due to enhanced electrophilicity from the aryl group .
  • Removal of the dioxane oxygen atoms (1c ) drastically reduces hydrolysis rates (t₁/₂ = 8.5 h), highlighting the role of electron-withdrawing groups in activating the cyclopropane ring .

Synthetic Utility: this compound is preferred over 6,6-diethyl analogs in Staudinger reactions due to lower steric bulk, enabling higher yields (75–86%) in β-lactam formation .

Biological Activity :

  • While This compound itself lacks antimicrobial properties, its diazaspiro analogs (e.g., 5a–c ) exhibit cytotoxic effects by targeting nucleic acid synthesis .

Structural Insights :

  • X-ray crystallography confirms the 1,2-trans configuration in ring-expanded products (e.g., 3a ), a stereochemical outcome dictated by the spiro architecture .

Biological Activity

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (CAS Number: 5617-70-9) is an organic compound notable for its spirocyclic structure and potential biological applications. This compound has garnered attention for its role as a reagent in synthesizing various biologically active molecules, particularly bis-benzimidazoles, which are known inhibitors of Type II dihydrofolate reductase (DHFR). This article delves into the biological activity of this compound, examining its mechanisms of action, research findings, and potential applications in medicine.

  • Molecular Formula : C₈H₁₀O₄
  • Molecular Weight : 170.16 g/mol
  • Melting Point : 63-70 °C
  • Appearance : White to orange or green powder or crystal

The primary biological activity of this compound involves its inhibition of Type II dihydrofolate reductase (DHFR). This enzyme is crucial for bacterial growth and survival as it plays a key role in the folate biosynthesis pathway. By inhibiting DHFR, this compound effectively disrupts the synthesis of nucleic acids in bacteria, leading to antibacterial effects.

Biochemical Pathways

The inhibition of DHFR by this compound affects the following pathways:

  • Dihydrofolate Reductase Pathway : Inhibition leads to decreased availability of tetrahydrofolate, essential for DNA synthesis.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance:

  • Study on E. coli : Compounds derived from this spiro compound were tested against two strains of E. coli that are hypersensitive to antibiotics. The results showed varying degrees of antibacterial activity depending on the structural modifications made to the base compound .

Cytotoxicity Studies

Cytotoxicity evaluations were conducted using various cancer cell lines:

  • Cell Lines Tested : MCF7 (breast adenocarcinoma), A549 (lung cancer), HEK293T (human embryonic kidney), and VA13 (non-cancerous epithelial lung fibroblasts).
  • Findings : Certain derivatives demonstrated higher antiproliferative activity compared to other known compounds. The presence of lipophilic substituents significantly influenced cytotoxicity levels .

Case Studies

StudyObjectiveFindings
Study on Antibacterial ActivityEvaluate effectiveness against E. coli strainsSome derivatives showed minimal inhibitory concentrations as low as 1.30±0.45μM1.30\pm 0.45\mu M against specific strains .
Cytotoxicity EvaluationAssess effects on cancer cell linesNotable variations in cytotoxicity based on structural modifications; some derivatives showed promising results .

Applications in Medicine

The potential applications of this compound extend into medicinal chemistry:

  • Antibacterial Agents : Its derivatives are being explored as novel antibacterial agents targeting resistant bacterial strains.
  • Anticancer Drugs : The compound's cytotoxic properties suggest potential use in developing new anticancer therapies.
  • Pharmaceutical Synthesis : Serves as a building block in synthesizing other biologically active compounds.

Properties

IUPAC Name

6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-7(2)11-5(9)8(3-4-8)6(10)12-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJVPXNVESYGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C2(CC2)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204702
Record name 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione
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URL https://comptox.epa.gov/dashboard/DTXSID40204702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5617-70-9
Record name 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
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URL https://commonchemistry.cas.org/detail?cas_rn=5617-70-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione
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Record name 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione
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Record name 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

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